molecular formula C12H14BrNO3 B8153576 2-(4-Bromo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide

2-(4-Bromo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide

Cat. No.: B8153576
M. Wt: 300.15 g/mol
InChI Key: KQLXJNHYNDPZAC-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide is an organic compound characterized by the presence of a bromo-substituted methoxyphenyl group and an oxetane ring attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide typically involves multiple steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the para position.

    Acetylation: The brominated product is then acetylated using acetic anhydride or acetyl chloride to form 2-(4-bromo-2-methoxyphenyl)acetate.

    Oxetane Formation: The acetate is reacted with oxetane-3-amine under suitable conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for bromination and acetylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild heating conditions.

Major Products

    Oxidation: 2-(4-Bromo-2-formylphenyl)-N-(oxetan-3-yl)acetamide.

    Reduction: 2-(2-Methoxyphenyl)-N-(oxetan-3-yl)acetamide.

    Substitution: 2-(4-Amino-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Bromo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of brominated phenyl groups and oxetane rings on biological systems. It may serve as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide involves its interaction with specific molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the oxetane ring can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide
  • 2-(4-Fluoro-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide
  • 2-(4-Iodo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide

Uniqueness

Compared to its analogs, 2-(4-Bromo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity. The bromo group is larger and more polarizable than other halogens, which can lead to different interaction profiles and potentially enhanced biological effects.

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-11-5-9(13)3-2-8(11)4-12(15)14-10-6-17-7-10/h2-3,5,10H,4,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLXJNHYNDPZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC(=O)NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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